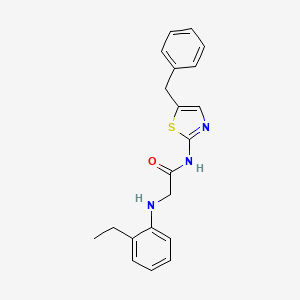

N-(5-benzylthiazol-2-yl)-2-((2-ethylphenyl)amino)acetamide

Description

Properties

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-ethylanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-2-16-10-6-7-11-18(16)21-14-19(24)23-20-22-13-17(25-20)12-15-8-4-3-5-9-15/h3-11,13,21H,2,12,14H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEGNCCWASPSOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-benzylthiazol-2-yl)-2-((2-ethylphenyl)amino)acetamide is a compound of interest due to its potential biological activities, particularly in cancer treatment. The thiazole ring and the amide functional group are known to enhance biological interactions, making this compound a candidate for further investigation in pharmacological applications.

Synthesis and Structure

The compound can be synthesized through a multi-step process involving the condensation of benzylthiazole with an appropriate amine and acetic acid derivatives. The structural formula can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer activity of compounds related to this compound. For instance, a related compound, N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, exhibited significant cytotoxic effects against various cancer cell lines, including K-562 (chronic myeloid leukemia), with an IC50 value in the nanomolar range (56.4 nM) .

| Cell Line | IC50 (nM) | Activity |

|---|---|---|

| K-562 | 56.4 | High cytotoxicity |

| UACC-62 | 56.9 | High cytotoxicity |

| HCT-15 | Varies | Moderate activity |

The compound demonstrated selectivity towards leukemic cells with a selectivity index (SI) of 101.0, indicating its potential as a targeted therapy for leukemia .

The mechanism through which this compound exerts its anticancer effects includes:

- Induction of Apoptosis : Morphological studies on K-562 cells treated with the compound revealed changes consistent with apoptosis.

- DNA Damage : The alkaline comet assay indicated that the compound caused single-strand breaks in DNA, further supporting its role in inducing cell death .

Study 1: Cytotoxicity Assessment

A comprehensive study assessed the cytotoxic effects of various thiazole derivatives against multiple cancer cell lines using both 2D and 3D culture systems. The results indicated that compounds with thiazole moieties exhibited superior anticancer properties compared to their non-thiazole counterparts .

Study 2: Structure-Activity Relationship (SAR)

An SAR analysis was conducted to evaluate how modifications to the thiazole ring influence biological activity. It was found that substituents on the benzene ring significantly affected the potency of the compounds against cancer cells .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of benzylthiazol compounds exhibit anticonvulsant properties. In particular, studies have demonstrated that N-benzyl 2-acetamidoacetamides can provide significant protection against seizures induced by maximal electroshock in animal models. The presence of the thiazole ring enhances the anticonvulsant activity, making it a candidate for further development in epilepsy treatments .

Anticancer Properties

The structural features of N-(5-benzylthiazol-2-yl)-2-((2-ethylphenyl)amino)acetamide suggest potential anticancer applications. Compounds with thiazole moieties have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies indicate that this compound may interfere with cellular pathways involved in tumor growth, warranting further investigation into its efficacy against specific types of cancer .

Case Study 1: Anticonvulsant Efficacy

A study conducted on a series of N-benzyl derivatives demonstrated that modifications to the acetamido group significantly affected anticonvulsant activity. The study found that compounds similar to this compound showed effective seizure protection at doses comparable to established anticonvulsants like phenobarbital .

Case Study 2: Anticancer Activity

In vitro testing of thiazole-containing compounds revealed their ability to inhibit growth in human cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting the potential of this compound as a lead compound for anticancer drug development .

Comparison with Similar Compounds

Key Structural Features:

- Core Structure : The thiazole-acetamide backbone is shared with multiple analogs (e.g., ).

- Substituent Variations: Thiazole Substituents: The 5-benzyl group distinguishes it from compounds like N-(4-methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide (), which has a methyl group at position 4 and a phenylethylamino side chain. Aryl Amino Groups: The 2-ethylphenyl group contrasts with methoxyphenyl () or nitro-substituted aryl groups (), influencing lipophilicity and target binding.

Key Observations :

- Anti-Cancer Activity : Methoxyphenyl and sulfonylquinazoline derivatives () exhibit potent activity against HCT-1 and MCF-7 cells, suggesting that electron-donating groups (e.g., methoxy) enhance cytotoxicity. The target compound’s 2-ethylphenyl group may balance lipophilicity and metabolic stability .

- Enzyme Modulation : Chloroacetamide derivatives () inhibit aromatase, implying that electron-withdrawing substituents (e.g., Cl) may favor enzyme interaction. The target compound’s benzyl group could alter binding kinetics compared to methyl or chloro analogs .

Pharmacological and Physicochemical Properties

- Bioactivity : Thiadiazole-acetamide hybrids () with nitro groups show analgesic activity, whereas sulfonamido derivatives () may target kinases or proteases. The target compound’s lack of sulfonyl or nitro groups may shift its mechanism toward kinase inhibition or receptor antagonism.

Q & A

Basic: What are the common synthetic routes for N-(5-benzylthiazol-2-yl)-2-((2-ethylphenyl)amino)acetamide?

The synthesis typically involves sequential acylation and substitution reactions. For example:

- Step 1 : Reacting 2-ethylphenylamine with chloroacetyl chloride in the presence of triethylamine (Et₃N) to form 2-((2-ethylphenyl)amino)acetamide intermediates .

- Step 2 : Coupling the intermediate with 5-benzylthiazol-2-amine under reflux conditions using a solvent like dry benzene or THF. Temperature control (e.g., cooling to 0°C) is critical to manage exothermic reactions .

- Purification : Recrystallization from ethanol or pet-ether ensures product purity .

Basic: What spectroscopic methods confirm the structural integrity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To verify amide bond formation and substituent positions (e.g., benzyl and ethylphenyl groups). Peaks near δ 2.3–2.5 ppm indicate ethyl groups, while aromatic protons appear at δ 6.8–7.5 ppm .

- FT-IR : Absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm acetamide functionality .

- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z ~365 for C₁₈H₁₉N₃OS) validate the molecular formula .

Advanced: How can researchers design analogs to improve biological activity?

Focus on structure-activity relationship (SAR) principles:

- Thiazole Modifications : Replace the benzyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding. Evidence shows thiazole derivatives with sulfamoyl substitutions exhibit improved potency .

- Amino Substituents : Introduce hydrophilic groups (e.g., morpholinoethoxy) on the phenyl ring to improve solubility while retaining activity, as seen in related Src kinase inhibitors .

- Scaffold Hybridization : Combine the thiazole-acetamide core with oxadiazole or imidazole moieties to exploit synergistic effects .

Advanced: How should contradictory biological assay data be analyzed?

Address discrepancies by:

- Variable Control : Ensure consistent assay conditions (e.g., pH, temperature, solvent) as minor changes can alter activity .

- Substituent Effects : Compare analogs with incremental structural changes. For example, conflicting cytotoxicity data may arise from differences in para-substituents on the benzyl group .

- Orthogonal Assays : Validate results using complementary methods (e.g., enzymatic inhibition vs. cell viability assays) .

Basic: What role does the thiazole ring play in the compound’s bioactivity?

The thiazole ring serves as a pharmacophore by:

- Enhancing lipophilicity for membrane penetration.

- Participating in hydrogen bonding via the nitrogen atom, crucial for target interactions (e.g., kinase inhibition) .

- Stabilizing the molecule’s conformation through π-π stacking with aromatic residues in enzymes .

Advanced: What strategies optimize solubility without compromising efficacy?

- Polar Group Introduction : Add methoxy or hydroxyl groups to the benzyl or phenyl rings. Microwave-assisted synthesis can efficiently incorporate these groups .

- Prodrug Design : Convert the acetamide to a phosphate ester, improving aqueous solubility while maintaining intracellular activation .

- Co-solvent Systems : Use DMSO-PBS mixtures in biological assays to enhance dissolution .

Basic: How is amide bond formation confirmed during synthesis?

- TLC Monitoring : Track reaction progress using silica gel plates (e.g., chloroform:methanol 9:1) .

- Recrystallization Yield : High yields (>70%) after purification suggest successful coupling .

- NMR Correlation : Disappearance of starting material peaks (e.g., amine protons) and emergence of amide signals confirm bond formation .

Advanced: How to evaluate binding affinity to target proteins like Src kinase?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized kinase domains .

- Competitive ELISA : Compare inhibition of substrate binding (e.g., ATP analogs) to reference inhibitors .

- Molecular Docking : Use software like AutoDock to predict binding poses and affinity scores, guided by SAR data .

Basic: What intermediates are critical in synthesizing this compound?

- 2-((2-Ethylphenyl)amino)acetamide : Prepared from 2-ethylphenylamine and chloroacetyl chloride .

- 5-Benzylthiazol-2-amine : Synthesized via cyclization of thiourea derivatives with α-haloketones .

- Crude Coupled Product : Requires purification via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How to assess metabolic stability in preclinical studies?

- Microsomal Incubation : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Structural Tweaks : Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., amides) .

- CYP450 Inhibition Assays : Identify metabolic pathways using cytochrome P450 isoforms to guide derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.